



# **Application Notes and Protocols for ICG-TCO Conjugation to Antibodies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Icg-tco   |           |
| Cat. No.:            | B12369987 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Indocyanine Green (ICG) to antibodies using trans-cyclooctene (TCO) via a bioorthogonal click chemistry approach. This method involves a two-step process: first, the modification of the antibody with a TCO moiety, and second, the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazinefunctionalized ICG dye. This highly efficient and specific conjugation strategy is ideal for creating fluorescently labeled antibodies for a variety of applications, including in vivo imaging and flow cytometry.

The IEDDA reaction between a TCO-modified antibody and a tetrazine-labeled payload is a cornerstone of modern bioconjugation, prized for its rapid kinetics and biocompatibility.[1][2][3] [4] This catalyst-free click chemistry reaction proceeds efficiently in aqueous environments, making it particularly well-suited for sensitive biological molecules like antibodies.[1]

## I. Principle of ICG-TCO Conjugation

The conjugation process leverages the principles of bioorthogonal chemistry, specifically the IEDDA reaction. The overall workflow is a two-step process:

 Antibody-TCO Modification: The antibody is first functionalized with a TCO group. This is typically achieved by reacting the primary amine groups (e.g., on lysine residues) of the antibody with an N-hydroxysuccinimide (NHS) ester of TCO.



ICG-Tetrazine Click Reaction: The TCO-modified antibody is then reacted with an ICG
molecule that has been functionalized with a tetrazine (Tz) group. The IEDDA reaction
between the TCO and tetrazine forms a stable covalent bond, resulting in the final ICGantibody conjugate. This reaction is highly specific and proceeds rapidly under physiological
conditions.

Diagram of the Two-Step Conjugation Workflow



Click to download full resolution via product page

Caption: A flowchart illustrating the two-step process of **ICG-TCO** conjugation to an antibody.

### **II. Quantitative Data Summary**

The following table summarizes key quantitative parameters for the **ICG-TCO** antibody conjugation protocol. These values are starting points and may require optimization for specific antibodies and applications.



| Parameter                                    | Recommended Range                                       | Notes                                                                                                         |
|----------------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Antibody-TCO Modification                    |                                                         |                                                                                                               |
| Molar Ratio of TCO-NHS to<br>Antibody        | 5 - 20 equivalents                                      | Higher ratios can lead to a higher degree of labeling but may also impact antibody function.                  |
| Reaction Time                                | 1 - 3 hours                                             | Incubation at room temperature is generally sufficient.                                                       |
| Reaction pH                                  | 7.5 - 8.5                                               | A slightly alkaline pH facilitates the reaction with primary amines.                                          |
| ICG-Tetrazine Click Reaction                 |                                                         |                                                                                                               |
| Molar Ratio of ICG-Tetrazine to TCO-Antibody | 1.5 - 5 equivalents                                     | A slight excess of the ICG-<br>tetrazine ensures complete<br>reaction with the TCO groups<br>on the antibody. |
| Reaction Time                                | 30 - 90 minutes                                         | The IEDDA reaction is typically very fast.                                                                    |
| Reaction Temperature                         | Room Temperature (20-25°C)                              | The reaction proceeds efficiently at ambient temperature.                                                     |
| Purification and Characterization            |                                                         |                                                                                                               |
| Purification Method                          | Size-Exclusion Chromatography (SEC) / Desalting Columns | Effective for removing excess, unreacted reagents.                                                            |
| Degree of Labeling (DOL)                     | 2 - 8                                                   | The average number of ICG molecules per antibody. This can be determined spectrophotometrically.              |



### **III. Experimental Protocols**

#### A. Materials and Reagents

- Antibody of interest (purified, in an amine-free buffer such as PBS)
- TCO-NHS ester (e.g., TCO-PEG4-NHS)
- ICG-Tetrazine
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Desalting columns or Size-Exclusion Chromatography (SEC) system for purification
- UV-Vis Spectrophotometer
- B. Protocol 1: Antibody-TCO Modification

This protocol describes the covalent attachment of TCO moieties to the antibody.

- Antibody Preparation:
  - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into PBS.
  - Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer (pH 8.0-8.5).
- TCO-NHS Ester Preparation:
  - Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
- Conjugation Reaction:



- Add the desired molar excess of the TCO-NHS ester solution to the antibody solution. For example, for a 10-fold molar excess, add the appropriate volume of the 10 mM TCO-NHS stock.
- Gently mix the reaction and incubate for 1-3 hours at room temperature with gentle stirring or rotation.
- Quenching (Optional):
  - To quench any unreacted TCO-NHS ester, you can add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

#### Purification:

Remove excess, unreacted TCO-NHS ester and byproducts by purifying the TCO-modified antibody using a desalting column or SEC. The purified TCO-antibody is now ready for the next step.

#### C. Protocol 2: ICG-Tetrazine Click Reaction

This protocol details the bioorthogonal reaction between the TCO-modified antibody and ICG-tetrazine.

- ICG-Tetrazine Preparation:
  - Prepare a stock solution of ICG-tetrazine in DMSO. The concentration will depend on the specific product.

#### · Click Reaction:

- To the purified TCO-modified antibody solution, add a slight molar excess (e.g., 1.5-5 equivalents) of the ICG-tetrazine stock solution.
- Incubate the reaction mixture for 30-90 minutes at room temperature, protected from light.
- Purification of ICG-Antibody Conjugate:



- Purify the final ICG-antibody conjugate from excess ICG-tetrazine and any reaction byproducts using a desalting column or SEC.
- D. Protocol 3: Characterization of the ICG-Antibody Conjugate
- Spectrophotometric Analysis:
  - Measure the absorbance of the purified ICG-antibody conjugate at 280 nm (for the antibody) and at the maximum absorbance of ICG (typically around 780-800 nm).
  - The Degree of Labeling (DOL), which is the average number of ICG molecules per antibody, can be calculated using the Beer-Lambert law.

Equation for DOL Calculation: DOL =  $(A_max_ICG / \epsilon_ICG) / [(A_280 - (A_max_ICG * CF)) / \epsilon_Ab]$ 

#### Where:

- A max ICG = Absorbance of the conjugate at the ICG maximum wavelength.
- ε ICG = Molar extinction coefficient of ICG at its maximum absorbance.
- A 280 = Absorbance of the conjugate at 280 nm.
- CF = Correction factor for the absorbance of ICG at 280 nm.
- $\circ$  E Ab = Molar extinction coefficient of the antibody at 280 nm.
- Functional Analysis:
  - Assess the immunoreactivity of the ICG-antibody conjugate using methods such as ELISA
    or flow cytometry to ensure that the conjugation process has not compromised the
    antibody's binding affinity to its target antigen.

### IV. Signaling Pathways and Logical Relationships

**Chemical Reaction Diagram** 



Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inverse Electron Demand Diels-Alder Reaction Creative Biolabs [creative-biolabs.com]
- 2. [PDF] Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. |
   Semantic Scholar [semanticscholar.org]
- 3. Inverse electron demand Diels—Alder reactions in chemical biology Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ICG-TCO Conjugation to Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369987#step-by-step-guide-for-icg-tco-conjugation-to-antibodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com